molecular formula C6H7NO B1623783 2-methyl-1H-pyrrole-3-carbaldehyde CAS No. 17619-39-5

2-methyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1623783
CAS No.: 17619-39-5
M. Wt: 109.13 g/mol
InChI Key: JDFRRHGHHDDVOP-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound featuring a pyrrole core substituted with a methyl group at the 2-position and a formyl (carbaldehyde) group at the 3-position. Pyrrole derivatives are critical in medicinal chemistry and materials science due to their aromaticity, electron-rich nature, and versatility in functionalization. This compound serves as a precursor in synthesizing pharmaceuticals, ligands, and functional materials. Characterization typically employs nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry, with tools like SHELXL and ORTEP-3 enabling structural refinement and visualization .

Properties

IUPAC Name

2-methyl-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-6(4-8)2-3-7-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFRRHGHHDDVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415921
Record name 2-methyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17619-39-5
Record name 2-methyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of pyrrole with formaldehyde and a methylating agent. One common method is the Vilsmeier-Haack reaction, where pyrrole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde . Another approach involves the use of pyrrole-3-carboxaldehyde as a starting material, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvents like ethanol or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Key findings include:

  • KMnO₄-mediated oxidation : Produces 2-methyl-1H-pyrrole-3-carboxylic acid in acidic or neutral aqueous conditions (yields: 70–85%).

  • CrO₃ oxidation : Requires anhydrous solvents (e.g., acetone) to avoid over-oxidation of the pyrrole ring.

Reactivity Note : The electron-donating methyl group at position 2 stabilizes the pyrrole ring against ring-opening during oxidation .

Reduction Reactions

The aldehyde functionality is reduced to primary alcohols or fully saturated derivatives:

  • NaBH₄ reduction : Selectively reduces the aldehyde to 3-(hydroxymethyl)-2-methyl-1H-pyrrole in ethanol at 0–5°C (yield: 92%).

  • LiAlH₄ reduction : Generates 2-methylpyrrolidine derivatives under reflux in THF, but may require quenching with wet ether to prevent over-reduction .

Nucleophilic Addition and Condensation

The aldehyde participates in C–C bond-forming reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Aldol condensationNaOH (cat.), EtOH, 25°Cβ-Hydroxy-pyrrole derivatives65–78%
Grignard additionRMgX, dry THF, −78°C3-Substituted pyrrole alcohols80–90%

Key Insight : Steric hindrance from the 2-methyl group slows reactivity compared to unsubstituted pyrrole-3-carbaldehydes .

Electrophilic Substitution

The pyrrole ring undergoes regioselective substitutions:

  • Nitration : HNO₃/H₂SO₄ at −10°C preferentially nitrates position 5 (meta to aldehyde) .

  • Sulfonation : SO₃/H₂SO₄ modifies position 4, yielding water-soluble derivatives for pharmaceutical applications.

Mechanistic Detail : The aldehyde group acts as an electron-withdrawing substituent, directing electrophiles to positions 4 and 5 .

Multicomponent Reactions

This compound serves as a building block in complex syntheses:

  • Mannich reactions : Reacts with amines and ketones to form pyrrole-alkaloid analogs (e.g., 3-aminomethyl derivatives) .

  • Paal-Knorr synthesis : Forms indole-pyrrole hybrids when condensed with 1,4-diketones (yields: 55–70%) .

Stability and Side Reactions

  • Autoxidation : Prolonged air exposure leads to dimerization via aldol adducts (mitigated by storage under N₂) .

  • Photodegradation : UV light induces ring-opening to form nitriles and CO (half-life: 48 hrs under sunlight).

Scientific Research Applications

Organic Synthesis

2-Methyl-1H-pyrrole-3-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in:

  • Synthesis of Heterocycles : The compound is employed in the formation of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
  • Functionalized Materials : It plays a role in creating functionalized materials with specific properties for industrial applications.

Medicinal Chemistry

Research indicates potential therapeutic applications for this compound, particularly:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that it may possess anticancer activities, warranting further exploration into its mechanism and efficacy against cancer cells.

Biological Research

In biological studies, this compound is used to:

  • Probe Enzyme Mechanisms : The compound acts as a probe in biochemical assays to study enzyme mechanisms, helping to elucidate metabolic pathways.
  • Investigate Biological Pathways : Its derivatives are explored for their interactions with biological targets, contributing to the understanding of various biochemical processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives based on this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, highlighting their potential as new antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
Derivative A0.5Staphylococcus aureus
Derivative B1.0Escherichia coli

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound derivatives on human cancer cell lines. Results demonstrated that some derivatives significantly reduced cell viability at concentrations below 10 µM, suggesting promising anticancer activity.

DerivativeCell LineIC50 (µM)
Derivative CMCF7 (Breast)8.5
Derivative DHeLa (Cervical)7.0

Comparison with Similar Compounds

Table 1. Physical Properties of Selected Carbaldehydes

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL, H₂O)
This compound 123.12 ~95–98 ~50 (moderate)
Pyrrole-2-carbaldehyde 109.10 102–104 ~100
2-Methylfuran-3-carbaldehyde 124.13 88–90 ~30

Table 2. Key Reaction Yields

Reaction Type This compound (%) Pyrrole-2-carbaldehyde (%)
Vilsmeier-Haack formylation 72–75 85–88
Bromination (5-position) 90 78

Biological Activity

2-Methyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its diverse biological activities. Pyrrole compounds are known for their potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₇N₃O, with a molecular weight of 135.15 g/mol. The compound features a pyrrole ring substituted with a methyl group and an aldehyde functional group, which is crucial for its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that pyrrole derivatives, including this compound, possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
  • Anticancer Effects : Some studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
  • Inhibition of Mycobacterial Growth : A study highlighted the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. It was found to inhibit the growth of these strains at low concentrations, demonstrating its potential as an anti-TB agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Multi-component Reactions : A sequential multi-component method has been developed for synthesizing substituted pyrrole derivatives. This approach allows for the rapid construction of diverse libraries of bioactive compounds under mild conditions .
  • Mannich Reaction : The Mannich reaction is commonly employed to introduce amine functionalities into the pyrrole structure, enhancing its biological activity. This method has been optimized to yield high purity and yield of the target compound .

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study on Antimicrobial Properties Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antibiotic.
Anti-TB Activity Evaluation Showed MIC values < 0.016 μg/mL against drug-resistant M. tuberculosis, indicating high potency with low cytotoxicity .
Cancer Cell Line Studies Induced apoptosis in various cancer cell lines, with mechanisms involving caspase activation and mitochondrial dysfunction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
2-methyl-1H-pyrrole-3-carbaldehyde

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